6-ethyl-4-methyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine
Description
6-Ethyl-4-methyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a heterocyclic compound featuring a quinazolin-2-amine core fused to a 1,3,5-triazine moiety. Key structural attributes include:
- Quinazoline substitutions: Ethyl (C6) and methyl (C4) groups.
- Triazine substitutions: A 2-phenylethyl group at the N5 position.
Properties
Molecular Formula |
C22H26N6 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
6-ethyl-4-methyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
InChI |
InChI=1S/C22H26N6/c1-3-17-9-10-20-19(13-17)16(2)25-22(26-20)27-21-23-14-28(15-24-21)12-11-18-7-5-4-6-8-18/h4-10,13H,3,11-12,14-15H2,1-2H3,(H2,23,24,25,26,27) |
InChI Key |
NIWCBYCKEUIDAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CCC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-methyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Triazine Ring: The triazine ring can be introduced by reacting the quinazoline core with appropriate triazine precursors, such as cyanuric chloride, under controlled conditions.
Alkylation and Substitution Reactions: The ethyl and methyl groups can be introduced through alkylation reactions using alkyl halides in the presence of a base. The phenylethyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4-methyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline core, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives with enhanced biological activity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-4-methyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The 2-phenylethyl group introduces steric bulk, which may hinder binding in some targets but improve π-π stacking in others .
- Solubility : Analogs with polar groups (e.g., methoxy, furan) exhibit improved aqueous solubility, whereas chloro or phenyl substituents reduce it .
Critical Analysis of Substituent Effects
- Quinazoline Modifications: 6-Ethyl vs. 6-Methoxy/Ethoxy: Ethyl enhances lipophilicity but lacks hydrogen-bonding capacity, unlike methoxy/ethoxy . 4-Methyl: A small, non-polar group that minimally disrupts planarity, aiding target binding .
- Triazine Modifications :
Biological Activity
The compound 6-ethyl-4-methyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a member of the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Structure
The compound features a complex structure that includes a quinazoline core fused with a triazine moiety and an ethyl-phenylethyl side chain. The molecular formula is , with a molecular weight of 336.44 g/mol.
Chemical Characteristics
- Molecular Formula :
- Molecular Weight : 336.44 g/mol
- IUPAC Name : this compound
Antitumor Activity
Research indicates that quinazoline derivatives exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
A study assessed the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. The results indicated that the compound exhibited dose-dependent cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12 |
| MCF-7 | 10 |
| HT-29 | 15 |
These results suggest that the compound may serve as a potential antitumor agent targeting multiple cancer types .
The biological activity of quinazoline derivatives is often linked to their ability to inhibit key signaling pathways involved in tumor growth and proliferation. The compound has shown to interact with:
- Platelet-Derived Growth Factor (PDGF) : It acts as an antagonist to PDGF receptors, which are crucial for tumor angiogenesis and metastasis .
Anti-inflammatory Effects
Quinazoline derivatives have also been investigated for their anti-inflammatory properties. The compound has demonstrated the ability to inhibit TNF-alpha production in vitro, suggesting potential applications in treating inflammatory diseases .
In Vivo Studies
In vivo studies have shown that compounds similar to this compound can significantly reduce tumor size in animal models when administered at therapeutic doses.
Safety and Toxicology
Safety assessments reveal that while the compound exhibits potent biological activity, it also requires careful evaluation of its toxicity profile. Preliminary studies indicate low toxicity at therapeutic concentrations but further research is necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
